Product packaging for 2-(Methylamino)oxazole-4-carbonitrile(Cat. No.:CAS No. 2092267-82-6)

2-(Methylamino)oxazole-4-carbonitrile

Cat. No.: B2547936
CAS No.: 2092267-82-6
M. Wt: 123.115
InChI Key: HIVHFZCERPBCLV-UHFFFAOYSA-N
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Description

2-(Methylamino)oxazole-4-carbonitrile (CAS 2092267-82-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the development of more complex, bioactive molecules. Its core structure is part of the oxazole-4-carbonitrile scaffold, which has been identified as a novel chemotype for potent and selective inhibition of human reticulocyte 12/15-lipoxygenase (12/15-LOX) . Research indicates that derivatives based on this scaffold, such as the optimized inhibitor ML351, exhibit nanomolar potency (IC50 = 200 nM) against human 12/15-LOX and demonstrate high selectivity over related lipoxygenase isozymes . The 12/15-LOX enzyme is a therapeutic target of interest for several conditions, including ischemic brain injury and stroke . Consequently, this compound provides researchers with a versatile starting point for the design and synthesis of potential investigational compounds for neurological and inflammatory diseases. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can refer to the product's CAS number, 2092267-82-6, for precise identification. For specific handling, storage, and safety information, please consult the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O B2547936 2-(Methylamino)oxazole-4-carbonitrile CAS No. 2092267-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-7-5-8-4(2-6)3-9-5/h3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVHFZCERPBCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Reactivity Profiles and Transformation Pathways of 2 Methylamino Oxazole 4 Carbonitrile Derivatives

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group in 2-(methylamino)oxazole-4-carbonitrile derivatives serves as a key functional handle for participating in cycloaddition reactions, providing a robust strategy for the synthesis of fused and substituted nitrogen-containing heterocycles. The [3+2] cycloaddition is a particularly prominent pathway, enabling the formation of five-membered rings such as tetrazoles and triazoles.

The [3+2] cycloaddition reaction between the nitrile functionality of 2-aminooxazole-4-carbonitrile (B1375494) derivatives and an azide (B81097) source is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.govnih.gov This transformation, often referred to as a "click" reaction, is characterized by its high efficiency and the formation of a stable, aromatic tetrazole ring.

The reaction typically involves treating the oxazole-4-carbonitrile (B1450848) with an azide, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst to activate the nitrile group. nih.gov The acid protonates the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack by the azide anion. nih.gov The reaction proceeds through a stepwise cycloaddition mechanism, culminating in the formation of the aromatic tetrazole ring, which provides a thermodynamic driving force for the reaction. nih.gov Various catalysts, including cobalt(II) complexes, have been shown to effectively promote this cycloaddition under homogeneous conditions. nih.gov Mechanistic studies suggest that the reaction can proceed via the initial coordination of either the azide or the nitrile to the metal center. nih.gov

A general scheme for this reaction is presented below:

General scheme for the [3+2] cycloaddition of an oxazole-4-carbonitrile with an azide to form a tetrazole.A general representation of the [3+2] cycloaddition reaction leading to tetrazole formation.

The reaction conditions are often mild, and the tetrazole products can typically be isolated in good yields by precipitation upon acidification of the reaction mixture. nih.gov

In some instances, the interaction of 5-aminooxazole derivatives with azides can lead to a more complex transformation involving the recyclization of the oxazole (B20620) ring itself into a tetrazole. This pathway is distinct from the direct cycloaddition to the nitrile group and represents a skeletal rearrangement of the starting heterocycle.

While the precise mechanism can vary depending on the substrate and reaction conditions, it is proposed that the reaction can be initiated by a nucleophilic attack of the azide anion on the electron-deficient C5 position of the oxazole ring. This attack can lead to the opening of the oxazole ring, followed by a series of rearrangements and cyclization involving the azide moiety to form a new tetrazole ring. The presence of an amino group at the C2 position and a nitrile group at the C4 position influences the electron distribution within the oxazole ring, thereby affecting its susceptibility to nucleophilic attack and subsequent recyclization.

The versatile nitrile group of 5-aminooxazole-4-carbonitriles can also participate in [3+2] cycloaddition reactions with other 1,3-dipoles, such as nitrile imines, to afford triazole derivatives. rsc.orgmdpi.com This reaction provides a pathway to 1,2,4-triazoles, which are another important class of nitrogen-containing heterocycles.

The reaction typically proceeds by the in situ generation of a nitrile imine from a precursor, such as a hydrazonoyl chloride, in the presence of a base. The nitrile imine then undergoes a regioselective [3+2] cycloaddition with the nitrile of the oxazole derivative to yield the desired 5-substituted-1,2,4-triazole. rsc.org This method is advantageous due to its operational simplicity and the ability to introduce a wide range of substituents onto the resulting triazole ring.

The formation of 1,2,3-triazoles is also possible through the reaction of azides with activated methylene (B1212753) compounds, which can be conceptually related to the reactivity of the oxazole core. The 1,3-dipolar azide-nitrile cycloaddition is a key step in the synthesis of 5-amino-1,2,3-triazoles. nih.gov

Nucleophilic Substitution and Amination Reactions

The this compound scaffold can be further functionalized through nucleophilic substitution reactions, particularly when a suitable leaving group is present on the oxazole ring. This allows for the introduction of various nucleophiles, including amines, to modify the properties of the core structure.

The presence of a chlorine atom at the C5 position of the oxazole ring, as in 5-chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile (B8128717), renders this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrile group and the oxazole ring itself facilitates the attack of nucleophiles.

Reactions with primary and secondary amines are expected to proceed via the classical SNAr mechanism, involving the addition of the amine to the C5 position to form a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the corresponding 5-amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile derivative. The reactivity of the amine nucleophile will influence the reaction conditions required, with more nucleophilic amines reacting more readily. researchgate.net In some cases, particularly with less nucleophilic amines, heating may be necessary to drive the reaction to completion. researchgate.net

The table below summarizes the expected products from the reaction of 5-chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile with various amines, based on the general reactivity of 5-halo-substituted oxazoles and other electron-deficient heterocycles. researchgate.netresearchgate.net

Amine NucleophileExpected Product
Ammonia (B1221849)5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile
Methylamine5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile
Diethylamine5-(Diethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile
Aniline5-(Phenylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile
Morpholine5-Morpholino-2-(naphthalen-1-yl)oxazole-4-carbonitrile

This table is interactive. Click on the headers to sort the data.

The reaction of 2-substituted-5-aminooxazole-4-carbonitrile derivatives with hydrazine (B178648) hydrate (B1144303) can follow different pathways, leading to either recyclization of the oxazole ring or simple deprotection, depending on the nature of the substituent at the C2 position.

When the substituent at the C2 position contains a reactive functional group, such as a phthalimido-protected aminoalkyl chain, the reaction with hydrazine hydrate can result in a complex cascade. For instance, in the case of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile, treatment with hydrazine hydrate leads to the formation of a recyclization product, (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. This transformation involves the initial removal of the phthalimido protecting group, followed by an intramolecular cyclization of the resulting primary amine onto the oxazole ring, leading to its cleavage and rearrangement into a new heterocyclic system.

Conversely, if the alkyl chain at the C2 position is longer, as in 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile, the reaction with hydrazine hydrate may stop at the deprotection stage, yielding 2-(5-aminopentyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile without subsequent recyclization. This highlights the subtle influence of the substituent structure on the reaction outcome.

The following table details the different outcomes observed in the reaction of specific 2-substituted oxazole-4-carbonitriles with hydrazine hydrate.

Starting MaterialProduct(s)Reaction Pathway
5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile(3-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanoneDeprotection followed by Recyclization
5-(Morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile2-(5-Aminopentyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrileDeprotection

This table is interactive. Click on the headers to sort the data.

Nucleophilic Addition to Nitrile and Imidate Carbons

The nitrile group of this compound and its derivatives is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. fiveable.melibretexts.org This reactivity is a cornerstone of its chemical versatility, allowing for the introduction of various functional groups. The reaction typically involves the addition of a nucleophile to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion. libretexts.orglibretexts.org This intermediate can then be protonated or undergo further reaction depending on the conditions.

A notable example of nucleophilic addition is the reaction of related 5-substituted-1,3-oxazole-4-carbonitriles with hydrazine hydrate. nih.govexlibrisgroup.com In this transformation, the hydrazine acts as the nucleophile, attacking the nitrile carbon. Depending on the substituents on the oxazole ring, this initial addition can be followed by intramolecular cyclization, leading to the formation of new heterocyclic systems. nih.govexlibrisgroup.com For instance, the reaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate results in a recyclization product, (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. nih.govexlibrisgroup.com

Organometallic reagents, such as Grignard reagents, also readily add to the nitrile carbon to form an intermediate imine anion, which upon aqueous work-up, hydrolyzes to yield a ketone. libretexts.orglibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions to the Nitrile Group

NucleophileIntermediateFinal Product TypeReference
Hydrazine (H₂N-NH₂)Hydrazone/AmidineRecyclized Heterocycle nih.govexlibrisgroup.com
Grignard Reagent (R-MgX)Imine AnionKetone (after hydrolysis) libretexts.orglibretexts.org
Hydroxide Ion (OH⁻)Imine AnionAmide/Carboxylic Acid libretexts.org
Hydride Ion (H⁻ from LiAlH₄)Imine AnionPrimary Amine libretexts.orglibretexts.org

Functional Group Interconversions of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, significantly broadening the synthetic utility of the oxazole scaffold. researchgate.net

The nitrile moiety of oxazole-4-carbonitrile derivatives can be readily transformed into several key functional groups through well-established synthetic protocols.

Amide and Carboxylic Acid: The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds via an amide intermediate. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. Under aqueous acidic or basic conditions, water acts as a nucleophile, adding to the nitrile carbon to form an amide. fiveable.melibretexts.org Further hydrolysis of the amide yields the corresponding carboxylic acid. fiveable.melibretexts.org A specific example is seen in the reaction of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile, where treatment with aqueous acetic acid results in the formation of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, demonstrating a simultaneous chlorination and nitrile-to-amide conversion. researchgate.net

Imido Ester and Amidine: Imido esters (or imidates) are commonly synthesized from nitriles via the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride. The resulting imido ester hydrochloride can then be reacted with ammonia or an amine to produce an amidine.

Methyl Amine: The reduction of the nitrile group provides direct access to primary amines. vanderbilt.edu Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, which involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orglibretexts.org The resulting dianion is then protonated during aqueous work-up to yield the primary amine, in this case, a methyl amine group attached to the C4 position of the oxazole ring. libretexts.org

Table 2: Summary of Nitrile Group Interconversions

Target Functional GroupTypical ReagentsGeneral TransformationReference
AmideH₂O, H⁺ or OH⁻ (controlled)R-CN → R-CONH₂ libretexts.org
Carboxylic AcidH₂O, H⁺ or OH⁻ (prolonged heating)R-CN → R-COOH fiveable.melibretexts.org
Imido EsterR'-OH, HCl (Pinner Reaction)R-CN → R-C(=NH)OR'Generic
Amidine1. R'-OH, HCl; 2. NH₃/R''NH₂R-CN → R-C(=NH)NHR''Generic
Methyl AmineLiAlH₄, then H₂O work-upR-CN → R-CH₂NH₂ libretexts.orglibretexts.org

Oxidative and Other Transformation Reactions

Research has shown that sulfur-containing oxazole derivatives can undergo oxidative chlorination, a reaction that modifies both the substituent and the core functional groups. researchgate.net In a key study, the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile was investigated. researchgate.net

The reaction, conducted in aqueous acetic acid at 50–60°C, resulted in the formation of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. researchgate.net This transformation is significant as it involves three distinct chemical changes in a single process:

Oxidative Cleavage: The benzylsulfanyl (S-benzyl) group at the C5 position is cleaved.

Chlorination: A chlorine atom is introduced at the C5 position of the oxazole ring.

Nitrile Hydrolysis: The nitrile group at the C4 position is hydrated to form a primary amide.

The mechanism for the oxidation of the sulfide (B99878) is complex but is thought to proceed through the formation of cationic chlorinated sulfur species. stackexchange.comacsgcipr.org The sulfur atom is initially oxidized, leading to cleavage of the carbon-sulfur bond and subsequent substitution by a chloride ion. stackexchange.comacsgcipr.org The presence of water in the reaction medium facilitates the concurrent hydrolysis of the nitrile to the carboxamide. researchgate.net

Table 3: Oxidative Chlorination of a Sulfur-Containing Oxazole

Starting MaterialReagents/ConditionsProductKey TransformationsReference
2-Aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrileChlorine, Aqueous Acetic Acid, 50–60°C2-Aryl-5-chloro-1,3-oxazole-4-carboxamide1. C-S Bond Cleavage 2. C5-Chlorination 3. C4-Nitrile Hydrolysis researchgate.net

Iv. Derivatization and Library Synthesis Based on the Oxazole 4 Carbonitrile Scaffold

Systematic Exploration of Substituent Effects at the C-2 and N-5 Positions

The properties of oxazole-4-carbonitrile (B1450848) derivatives can be significantly influenced by the nature of the substituents at the C-2 and N-5 positions. Researchers have systematically varied these groups to establish structure-activity relationships.

The introduction of different R groups, such as small aliphatic rings (cyclopropyl), flexible aralkyl groups (benzyl), or rigid aromatic systems (phenyl), allows for the exploration of how size, conformation, and electronic properties of the C-2 substituent impact the molecule's interactions with biological targets. A novel synthesis of 2,5-disubstituted oxazoles has been developed using ruthenium(II) porphyrin-copper chloride catalyzed cyclization of benzene carboxylic acids and phenylethenes or phenylacetylenes. nih.gov

Table 1: Examples of 2-R Fragment Variations on the Oxazole (B20620) Scaffold

2-R Fragment Rationale for Inclusion Potential Influence
Cyclopropyl Introduces conformational rigidity and a non-planar aliphatic character. Can probe for specific hydrophobic pockets in a binding site.
Benzyl Provides conformational flexibility and aromaticity. Allows for potential π-stacking interactions and can adapt to various binding site shapes.
Phenyl Offers a rigid, planar aromatic system. Can participate in π-stacking and other aromatic interactions, often conferring distinct electronic properties.

For example, libraries of 2-substituted-5-aminooxazole-4-carbonitriles have been synthesized and further modified. researchgate.net These modifications allow for a detailed investigation of how changes in the amino substituent affect the molecule's properties. Introducing groups like N-methyl provides a simple increase in lipophilicity, while N-phenyl introduces a bulky aromatic group. Polar substituents such as N-2-hydroxyethyl and N-methylglycinamide can enhance aqueous solubility and provide additional hydrogen bond donors and acceptors.

Table 2: Examples of Amino Function Modulation at the N-5 Position

Amino Substituent Rationale for Inclusion Potential Influence
NH2 Primary amine, acts as a hydrogen bond donor. Provides a basic handle and potential for salt formation.
N-methyl Simple alkyl substitution, increases lipophilicity. Can alter steric interactions and reduce hydrogen bond donating capacity.
N-phenyl Aromatic substitution, introduces rigidity and potential for π-interactions. Significantly increases bulk and alters electronic properties.
N-2-hydroxyethyl Introduces a polar hydroxyl group. Can enhance water solubility and provide an additional hydrogen bonding site.
N-methylglycinamide Incorporates an amide and a secondary amine. Increases polarity and offers multiple points for hydrogen bonding.

Development of Diverse Oxazole-4-carbonitrile Libraries

To efficiently explore the chemical space around the oxazole-4-carbonitrile scaffold, researchers have developed methods for the rapid synthesis of large and diverse libraries of related compounds. These high-throughput synthesis techniques are crucial for identifying molecules with desired properties.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and facilitating the rapid generation of compound libraries. abap.co.innih.govwjpr.net This technology allows for efficient and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. abap.co.in

The synthesis of 2-substituted-5-aminooxazole-4-carbonitrile libraries has been successfully achieved using microwave-mediated and flow chemistries. researchgate.netgrowingscience.com These methods enable the rapid assembly of the oxazole core and the introduction of diverse substituents in a time-efficient manner. For example, the microwave-assisted Erlenmeyer synthesis has been used to produce azalactones, which are precursors to oxazole derivatives. ijpsonline.com

Parallel synthesis is a key strategy for the efficient creation of compound libraries. This approach involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. The use of versatile building blocks that can be readily modified is central to this strategy.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for linking aromatic rings. mdpi.com This reaction has been employed in the synthesis of oxazole-containing biaryl compounds. researchgate.net By preparing oxazol-4-ylboronates, it is possible to couple the oxazole core to a wide variety of aryl and heteroaryl halides, thereby introducing significant diversity into the final products. researchgate.net An iterative two-step strategy involving a Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of C2-C4' linked poly-oxazoles. researchgate.net This methodology allows for the facile preparation of oxazole-containing triaromatic products from simple starting materials. researchgate.netresearchgate.net

Synthesis of Fused Heterocyclic Systems Derived from Oxazole-4-carbonitriles

The oxazole-4-carbonitrile scaffold can also serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The nitrile and amino functionalities on the oxazole ring are reactive handles that can participate in cyclization reactions to form bicyclic and polycyclic structures.

One such example is the synthesis of annulated researchgate.netgrowingscience.comoxazolo[5,4-d]pyrimidine derivatives. growingscience.com This can be achieved through a reaction sequence involving the treatment of appropriately substituted oxazoles with reagents that facilitate cyclocondensation. These reactions expand the structural diversity of compounds that can be accessed from the oxazole-4-carbonitrile core, leading to novel molecular architectures with potentially unique properties.

Pyrimido[5,4-d]oxazoles and Pyrido[3,2-d]oxazoles from 5-Aminooxazole-4-carbonitrile Building Blocks

The fusion of a pyrimidine ring to the oxazole core results in the oxazolo[5,4-d]pyrimidine system, a class of compounds recognized for its structural similarity to purine bases. mdpi.com This similarity makes them potential antimetabolites and candidates for various therapeutic applications, including oncology. mdpi.commdpi.com The synthesis of this scaffold can be approached in two primary ways: by constructing the pyrimidine ring onto a pre-existing, functionalized oxazole, or by forming the oxazole ring on a substituted pyrimidine derivative. mdpi.comnih.gov

A common and effective strategy employs a C(2)-functionalized 5-aminooxazole-4-carbonitrile as the key building block for constructing the fused pyrimidine ring. mdpi.com This synthetic pathway typically involves a two-step process. For instance, the synthesis of novel oxazolo[5,4-d]pyrimidine derivatives has been achieved by first reacting 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate. This reaction, conducted under reflux conditions, yields an intermediate imidoester derivative. The subsequent step involves ring closure with an aqueous solution of an amine, such as methylamine, to form the final oxazolo[5,4-d]pyrimidine product. mdpi.com

The resulting oxazolo[5,4-d]pyrimidine ring system is noted to be essentially planar. nih.gov X-ray crystallography studies have shown that the planarity of this fused system, along with its conjugation to substituents at the C2 position, is a key structural feature. nih.gov This planarity is believed to facilitate interactions, such as π–π stacking, with biological targets like the amino acid residues in the hinge region of protein kinases. mdpi.com

While the synthesis of pyrimido[5,4-d]oxazoles from 5-aminooxazole precursors is well-documented, the direct synthesis of the isomeric pyrido[3,2-d]oxazole scaffold from the same building blocks is less commonly described in the surveyed literature. The related synthesis of pyrido[3,2-d]pyrimidines often starts from 5-aminopyrimidine derivatives, which are then cyclized with various reagents like α,β-unsaturated aldehydes or 1,3-dicarbonyl compounds to form the fused pyridine ring. rsc.org

Table 1: Synthetic Pathway for Oxazolo[5,4-d]pyrimidines

Step Reactants Reagents/Conditions Product
1 5-Amino-2-substituted-oxazole-4-carbonitrile Triethyl orthoformate, Reflux Intermediate Imidoester Derivative

Synthesis of Related Oxazole Derivatives for Comparative Academic Studies

To understand the structure-activity relationships and the unique chemical properties of the 2-(methylamino)oxazole-4-carbonitrile scaffold, it is valuable to compare it with related oxazole derivatives. The synthesis of 2,5-disubstituted oxazole-4-carboxylic acids and N-sulfonyl substituted 1,3-oxazoles provides important structural analogs for such comparative studies.

The 2,5-disubstituted oxazole-4-carboxylic acid framework is found in a number of natural products. mdpi.comresearchgate.net An example includes the macrooxazoles, a class of compounds isolated from the plant pathogenic fungus Phoma macrostoma. researchgate.netnih.gov These compounds, including macrooxazoles A–D, were identified and structurally elucidated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov The core structure features a methyl-2,5-disubstituted oxazole-4-carboxylate moiety. mdpi.com These natural products have been investigated for their potential antimicrobial and anti-biofilm activities, particularly against Staphylococcus aureus. mdpi.comnih.gov For instance, certain macrooxazoles were found to interfere with biofilm formation. mdpi.comresearchgate.net

Synthetic approaches to 2,5-disubstituted oxazoles are varied. One effective method involves a palladium-catalyzed reaction of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in situ cyclization to form the oxazole ring. organic-chemistry.org Another metal-free approach utilizes a hypervalent iodine reagent to achieve an intramolecular oxidative cyclization of N-styrylbenzamides, yielding 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org

Table 2: Naturally Occurring 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives

Compound Name Source Organism Key Structural Features Reported Biological Activity
Macrooxazole A Phoma macrostoma Oxazole-4-carboxylic acid derivative Not specified
Macrooxazole B Phoma macrostoma Oxazole-4-carboxylic acid derivative Moderate-to-weak anti-biofilm activity
Macrooxazole C Phoma macrostoma Oxazole-4-carboxylic acid derivative Weak-to-moderate antimicrobial and anti-biofilm activity

N-Sulfonyl substituted 1,3-oxazoles, particularly 1,3-oxazole sulfonamides, represent another important class of derivatives for comparative analysis. A general and efficient method for the regioselective synthesis of N-sulfonyl amidines of various azoles has been developed based on the reaction of heterocyclic thioamides with sulfonyl azides. beilstein-journals.org

A specific synthetic route for a library of novel 1,3-oxazole sulfonamides has been developed and optimized. nih.govacs.org The synthesis begins with a commercially available acetophenone (B1666503). The key steps in the sequence are:

Bromination: The acetophenone is brominated to yield an α-bromoketone. nih.govacs.org

Amine Formation: The α-bromoketone is converted to a primary amine salt via the Delépine reaction. nih.govacs.org

Amide Formation: The amine salt is reacted with an acyl chloride (e.g., cyclopropylcarbonyl chloride) to form an amide. nih.govacs.org

Oxazole Cyclization: The amide undergoes cyclization using a dehydrating agent like phosphoryl chloride (POCl₃) to form the 1,3-oxazole ring. nih.govacs.org

Sulfonylation: The substituted oxazole is reacted with chlorosulfonic acid and thionyl chloride to generate a pivotal benzenesulfonyl chloride intermediate. nih.govacs.org

Sulfonamide Formation: The final sulfonamide linkage is created by the slow addition of the sulfonyl chloride to a solution of a desired amine or aniline derivative in pyridine and chloroform at 0 °C. nih.govacs.org

This multi-step synthesis allows for the creation of a diverse library of compounds by varying the amine or aniline derivative used in the final step. nih.gov These compounds have been synthesized for evaluation as potential anticancer agents, with some derivatives showing potent activity in inhibiting cancer cell growth. nih.govacs.org

Table 3: General Synthetic Scheme for 1,3-Oxazole Sulfonamides

Step Starting Material Key Reagents Intermediate/Product
1 Acetophenone Bromine α-Bromoketone
2 α-Bromoketone Hexamethylenetetramine (Delépine reaction) Primary Amine Salt
3 Primary Amine Salt Acyl Chloride (e.g., Cyclopropylcarbonyl chloride) Amide
4 Amide POCl₃ 1,3-Oxazole
5 1,3-Oxazole Chlorosulfonic acid, Thionyl chloride Benzenesulfonyl Chloride Intermediate

V. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(methylamino)oxazole-4-carbonitrile and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers a complete picture of their complex structures.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methylamino group protons and the proton on the oxazole (B20620) ring.

The methyl protons of the methylamino group would typically appear as a doublet in the upfield region of the spectrum, owing to coupling with the adjacent N-H proton. The N-H proton itself would likely present as a quartet, though this signal can often be broad due to exchange processes. The lone proton on the oxazole ring (H-5) is expected to resonate as a singlet in the downfield region, characteristic of protons attached to electron-deficient aromatic systems.

For derivatives of this compound, the chemical shifts and coupling patterns in the ¹H NMR spectrum would vary depending on the nature and position of the substituents. For instance, the introduction of an aromatic substituent at the 5-position would introduce new signals in the aromatic region of the spectrum and could influence the chemical shift of the methylamino group protons through electronic effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-HVariable (often broad)q
C-H (oxazole ring)~8.0s
CH₃~3.0d

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group (-CN) will appear at the lower field end of the spectrum, typically in the range of 115-120 ppm. The carbons of the oxazole ring are expected to resonate in the aromatic region, with the carbon atom attached to the nitrogen (C-2) and the carbon atom attached to the nitrile group (C-4) appearing at a lower field than the carbon atom at position 5. The methyl carbon of the methylamino group will appear at the highest field, typically in the range of 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=N (oxazole ring)~160
C-CN (oxazole ring)~110
C-H (oxazole ring)~140
CN~115
CH₃~30

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide invaluable information for the structural elucidation of nitrogen-containing compounds like this compound. This technique is particularly useful for distinguishing between different nitrogen environments within a molecule.

The ¹⁵N NMR spectrum of this compound would be expected to show three distinct signals, corresponding to the nitrogen atom of the methylamino group, the nitrogen atom within the oxazole ring, and the nitrogen atom of the nitrile group. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment, allowing for unambiguous assignment. The oxazole ring nitrogen would likely appear at a chemical shift characteristic of pyridine-type nitrogens, while the methylamino nitrogen would be found in the range typical for alkylamines. The nitrile nitrogen signal would be expected at a distinct chemical shift, further confirming the presence of this functional group.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the connectivity and spatial relationships between atoms in a molecule, which is particularly crucial for complex derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the N-H proton and the methyl protons of the methylamino group, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and conformation of larger derivatives. For instance, in a derivative with a bulky substituent, NOESY could reveal through-space interactions between protons on the substituent and protons on the oxazole core.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₅H₅N₃O, HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion. The experimentally determined mass would be compared to the calculated theoretical mass for C₅H₅N₃O, with a match within a few parts per million (ppm) providing strong evidence for the proposed molecular formula. The analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for verifying the identity and assessing the purity of synthesized this compound. The liquid chromatography component separates the compound from any impurities or starting materials, with the retention time serving as an initial identifier.

Following separation, mass spectrometry provides highly accurate mass information. For this compound (molecular formula C₅H₅N₃O), the expected exact mass is 123.0433 g/mol . In a typical LC-MS analysis using electrospray ionization (ESI) in positive mode, the compound would be detected as its protonated molecular ion ([M+H]⁺). This would result in a prominent signal at a mass-to-charge ratio (m/z) of approximately 124.0511. The high resolution of modern mass spectrometers allows this measured m/z value to be used to confirm the elemental composition, providing strong evidence for the compound's identity. The purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all detected peaks. researchgate.netnih.govresearchgate.netnih.gov

Table 1: Key Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₅H₅N₃O
Exact Mass 123.0433 u
Ionization Mode ESI Positive
Detected Ion [M+H]⁺ (protonated molecule)

Vibrational Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies. nih.gov

The FT-IR spectrum provides information on vibrations that cause a change in the molecular dipole moment. Key absorptions are expected for the nitrile, amine, and oxazole ring functionalities. The nitrile (C≡N) group gives rise to a sharp, intense absorption band, typically in the range of 2260–2220 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to produce a single, sharp band of medium intensity around 3500–3300 cm⁻¹. The C-N stretching of the methylamino group would appear in the 1350-1250 cm⁻¹ region.

The aromatic oxazole ring itself has several characteristic vibrations. researchgate.netresearchgate.netwikipedia.org C=N stretching within the ring is expected to appear in the 1650–1550 cm⁻¹ region. The C-O-C stretching vibration of the oxazole ether linkage typically results in a strong band between 1190-1020 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. specac.comvscht.cz

FT-Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique. The highly symmetric and polarizable nitrile (C≡N) bond is expected to produce a very strong signal in the Raman spectrum, often stronger than in the IR spectrum. Aromatic ring vibrations also tend to be strong in Raman spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Secondary Amine (N-H) N-H Stretch 3500–3300 Medium, Sharp Weak
Aromatic C-H C-H Stretch 3100–3000 Medium Medium
Methyl C-H C-H Stretch (asymmetric) ~2960 Medium Medium
Methyl C-H C-H Stretch (symmetric) ~2870 Medium Medium
Nitrile (C≡N) C≡N Stretch 2260–2220 Strong, Sharp Very Strong
Oxazole Ring C=N Stretch 1650–1550 Medium-Strong Strong
Oxazole Ring C=C Stretch 1580–1450 Medium-Strong Strong
Methyl C-H C-H Bend (asymmetric) ~1460 Medium Medium
Methyl C-H C-H Bend (symmetric) ~1375 Medium Medium
Amine (C-N) C-N Stretch 1350–1250 Medium-Strong Weak

X-ray Crystallography

While spectroscopic methods provide valuable information about connectivity and functional groups, only X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecule's structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. This technique involves irradiating a single, high-quality crystal of this compound with an X-ray beam. The resulting diffraction pattern is analyzed to determine the precise location of each atom in the crystal's unit cell.

While a specific crystal structure for this compound is not publicly available in the searched literature, a successful analysis would yield critical data such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). Most importantly, it would provide the exact bond lengths, bond angles, and torsion angles of the molecule, confirming the planarity of the oxazole ring and the geometry of the methylamino and carbonitrile substituents.

Beyond the structure of a single molecule, X-ray diffraction data also reveals how molecules arrange themselves in the crystal lattice. This analysis of crystal packing is crucial for understanding intermolecular forces. For this compound, a key feature would be the presence of hydrogen bonding.

The secondary amine (N-H) group can act as a hydrogen bond donor. Potential hydrogen bond acceptors in the molecule are the nitrogen atom of the nitrile group (C≡N) and the nitrogen atom of the oxazole ring. It is highly probable that intermolecular N-H···N hydrogen bonds play a dominant role in the crystal packing, linking molecules together into chains, sheets, or more complex three-dimensional networks. The specific geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined from the crystallographic data.


Vi. Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule. While specific computational studies dedicated exclusively to 2-(Methylamino)oxazole-4-carbonitrile are not prevalent in publicly accessible literature, the methodologies are well-established. The principles and expected outcomes can be illustrated by examining computational analyses of closely related isomers and analogs, such as 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, for which detailed theoretical data have been published. researchgate.net These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule's behavior. researchgate.netirjweb.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com This method is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. researchgate.net

For a related compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, DFT calculations have been performed to determine its optimized geometry. researchgate.net These calculations provide a theoretical model of the molecule in its ground state, which closely aligns with experimental data where available. researchgate.net Such studies reveal the planarity of the oxazole (B20620) ring and the spatial arrangement of its substituents, which are critical for understanding its interaction with biological targets.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for an Oxazole Analog Note: The following data is for the analog compound 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile and serves as a representative example of parameters obtained via DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthO-C (ring)1.37 Å
Bond LengthN-C (ring)1.31 Å
Bond LengthC-C (ring)1.44 Å
Bond LengthC≡N (nitrile)1.16 Å
Bond AngleC-O-C (ring)105°
Bond AngleO-C-N (ring)115°
Bond AngleC-C≡N (nitrile)178°

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for electronic structure and molecular properties. They are used to study the relationship between the electronic structure of oxazole derivatives and their physical-chemical properties, such as net charges, dipole moments, and heats of formation. This information helps in understanding the reactivity and stability of the molecule.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical component of DFT that approximates the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid functional that is widely used and has been shown to provide reliable results for a broad range of organic molecules, including heterocyclic compounds. researchgate.netirjweb.com

Basis Sets: The selection of a basis set determines the flexibility the calculation has to model the distribution of electrons around the atoms.

6-31G: A split-valence basis set that is computationally efficient.

6-311G++(d,p): A more advanced triple-split valence basis set. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions, allowing for more flexibility in describing bond shapes and asymmetries in electron distribution. researchgate.netirjweb.com

Computational studies on analogous oxazole structures frequently employ the B3LYP functional combined with the 6-311G++(d,p) basis set to achieve a high level of accuracy in predicting molecular properties. researchgate.netirjweb.com

Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods are crucial for elucidating the electronic properties that govern a molecule's reactivity. Descriptors such as frontier molecular orbitals and molecular electrostatic potential maps are key to this understanding.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For the related compound 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, the calculated HOMO-LUMO energy gap is 5.995 eV, which suggests significant chemical reactivity and the potential for charge transfer within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for an Oxazole Analog Note: The following data is for the analog compound 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile and serves as a representative example. researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.585
LUMO Energy-0.590
Energy Gap (ΔE)5.995

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution on the molecule's surface. nih.gov It allows for the identification of electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

In an MEP map:

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for an electrophilic attack. In oxazole derivatives, these regions are typically localized around electronegative atoms like oxygen and the nitrogen of the nitrile group. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are the most likely sites for a nucleophilic attack. These regions are often found around hydrogen atoms, particularly those attached to amine groups. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

By analyzing the MEP map of a molecule like this compound, one can predict how it will interact with other molecules, identifying key sites for hydrogen bonding and other non-covalent interactions that are crucial for biological activity. nih.gov

Mulliken Atomic Charges and Net Charges

In such systems, nitrogen atoms, being highly electronegative, typically exhibit negative Mulliken charges. researchgate.net For instance, the nitrogen atoms in the oxazole ring and the amino group are expected to be electron-rich centers. Conversely, hydrogen atoms generally display positive charges, indicating they are electron-deficient. researchgate.net Carbon atoms can have either positive or negative charges depending on their bonding environment. The distribution of these charges is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.

Table 1: Representative Mulliken Atomic Charges for a Substituted Oxazole Carbonitrile (Data adapted from a study on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile) researchgate.net

AtomCharge (e)
O1-0.45
N2-0.20
C30.50
C4-0.15
C50.30
N(amino)-0.70
C(cyano)0.05
N(cyano)-0.35

Note: This table is illustrative and based on a related structure. The actual charges for this compound may vary.

Reactivity Descriptors: Ionization Potential, Molecular Hardness, Electrophilicity Index

Global reactivity descriptors, derived from DFT calculations, are fundamental in predicting the chemical behavior of a molecule. dergipark.org.tr These descriptors include ionization potential, molecular hardness, and the electrophilicity index.

Ionization Potential (I): This is the energy required to remove an electron from a molecule. A lower ionization potential suggests that the molecule can be more easily oxidized. It is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

Molecular Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its HOMO and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying lower reactivity. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index indicates a greater propensity to act as an electrophile. This index is a function of both the ionization potential and electron affinity. researchgate.net

These parameters are crucial for understanding the molecule's stability and its potential to engage in various chemical reactions. dergipark.org.tr

Table 2: Key Reactivity Descriptors and Their Significance

DescriptorFormula (Koopmans' Theorem)Significance
Ionization Potential (I)I ≈ -EHOMOIndicates the ease of electron donation.
Electron Affinity (A)A ≈ -ELUMOIndicates the ability to accept an electron.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)/2Measures resistance to change in electron configuration; related to stability.
Electrophilicity Index (ω)ω = (I+A)2 / 8ηQuantifies the electrophilic character of the molecule.

Dipole Moments and Electron Affinities

Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a measure of a molecule's ability to act as an electron acceptor. A higher electron affinity suggests a greater tendency to be reduced. Computationally, it can be estimated from the energy of the LUMO. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. juniperpublishers.com This method provides detailed insights into intramolecular bonding, charge transfer interactions, and the stability of the molecule. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reactions, providing a level of insight that is often difficult to obtain through experimental means alone.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies can map out the potential energy surface for a chemical reaction, identifying the most plausible pathways from reactants to products. researchgate.net This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants, intermediates, and products. The formation of the 2-substituted-5-(substituted amino)oxazole-4-carbonitrile core, for instance, can be studied computationally. A plausible mechanism involves the reaction of an N-acyl derivative of 2-amino-3,3-dichloroacrylonitrile with an amine. researchgate.net Computational modeling can elucidate the step-by-step mechanism of this cyclization process, including the identification of key intermediates and transition states. By calculating the geometries and energies of these structures, researchers can understand the steric and electronic factors that govern the reaction's feasibility and selectivity. researchgate.net

Energy Profiles and Reaction Energies

By calculating the energies of all species along a proposed reaction pathway (reactants, transition states, intermediates, and products), a reaction energy profile can be constructed. researchgate.net This profile provides quantitative information about the thermodynamics and kinetics of the reaction.

Reaction Energies (ΔE): The difference in energy between the products and reactants determines whether a reaction is exothermic (energetically favorable) or endothermic.

Activation Energies (Ea): The energy difference between the reactants and the transition state represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

These computational energy profiles allow for a direct comparison of different possible reaction mechanisms, enabling chemists to predict the most likely pathway and to understand the factors that control the reaction's outcome. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Basis

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The primary goal is to develop a model that can predict the activity of new, unsynthesized compounds, thereby guiding the synthesis of more potent molecules. physchemres.org This approach is particularly valuable for exploring the vast chemical space of oxazole derivatives.

Development of Predictive QSAR Models for Oxazole Derivatives (e.g., using Associative Neural Networks) Predictive QSAR models for oxazole derivatives have been successfully developed to understand their potential as therapeutic agents, such as anticancer tubulin inhibitors.nih.govOne advanced method for building these models involves the use of Associative Neural Networks (ANN), a type of machine learning algorithm.nih.govarxiv.org

In a study on 1,3-oxazole derivatives, ANN was employed to create QSAR models that could predict their inhibitory effect on cancer cell lines. nih.gov To ensure the robustness and predictive power of the models, a 5-fold cross-validation technique was used. nih.gov This process helps to overcome the problem of data overfitting, where a model performs well on the data it was trained on but fails to predict new data accurately. nih.gov The resulting QSAR models demonstrated excellent statistical performance, with high accuracy on both the training sets (total accuracy: 0.96–0.97) and the independent test sets (total accuracy: 0.95–0.97). nih.gov Such high predictive accuracy validates the model's ability to be used for virtual screening of new oxazole derivatives to identify promising candidates for synthesis and experimental testing. nih.gov

Selection and Correlation of Quantum Chemical Descriptors The accuracy of a QSAR model is heavily dependent on the molecular descriptors used as input variables.researchgate.netQuantum chemical descriptors, derived from the electronic structure of the molecule, are particularly powerful as they provide detailed information about a compound's reactivity and physical properties.researchgate.netThese parameters are typically calculated using methods like Density Functional Theory (DFT).researchgate.netirjweb.com

For heterocyclic compounds like oxazole derivatives, a range of descriptors are calculated to build a robust model. scirp.org The selection process often involves statistical methods like Principal Component Analysis (PCA) to identify the most relevant descriptors and eliminate redundant or irrelevant information. physchemres.org The correlation between these descriptors and the biological activity forms the basis of the predictive QSAR equation. researchgate.net For instance, a model might reveal that increased electronic energy and lipophilicity, combined with specific values for chemical hardness and softness, lead to higher anticancer activity. scirp.org

Below is a table of key quantum chemical descriptors frequently used in QSAR studies of heterocyclic compounds.

DescriptorSymbolSignificance in QSAR ModelsReference
Energy of the Highest Occupied Molecular OrbitalEHOMOIndicates the molecule's capacity to donate electrons; related to reactivity and adsorption properties. irjweb.com
Energy of the Lowest Unoccupied Molecular OrbitalELUMOIndicates the molecule's ability to accept electrons; related to electrophilicity. nih.gov
HOMO-LUMO Energy GapΔECorrelates with molecular stability and overall reactivity. A smaller gap suggests higher reactivity. researchgate.netirjweb.com
Dipole MomentμMeasures the polarity of the molecule, which influences solubility and binding interactions. scirp.org
Chemical HardnessηMeasures resistance to change in electron distribution. Related to the stability of the molecule. scirp.org
Chemical SoftnessSThe reciprocal of hardness; indicates the molecule's polarizability and reactivity. scirp.org
Electrophilicity IndexωA global reactivity descriptor that quantifies the energy lowering of a molecule when it accepts electrons. researchgate.netresearchgate.net
LipophilicitylogPMeasures the partitioning of a compound between an oily and an aqueous phase; crucial for pharmacokinetic properties. scirp.org

Molecular Docking and Theoretical Mechanism of Action Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rroij.com This method is instrumental in assessing ligand-protein interactions and generating hypotheses about a compound's mechanism of action. nih.gov

Computational Assessment of Ligand-Protein Interactions The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., an oxazole derivative) and the target protein.nih.govUsing software like AutoDock, a grid box is defined around the protein's active site, and the algorithm then explores various binding poses of the ligand within this site.rroij.combioinformation.netThe poses are scored based on their binding energy, with lower negative values indicating a more favorable and stable interaction.rroij.com

Studies on oxazole derivatives have demonstrated their ability to form strong interactions with various protein targets. nih.govrsc.org The binding is stabilized by a network of noncovalent interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic residues of the protein.

π-π Stacking: Aromatic rings, such as the oxazole core, can interact with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the binding site. nih.gov

These interactions are critical for the ligand's affinity and specificity for its target. nih.gov Visual analysis of the docked poses helps researchers understand the key structural features required for potent activity. bioinformation.net

Target ProteinInteracting Amino Acid ResiduesTypes of Interactions ObservedHypothesized Biological EffectReference
Tubulin (Colchicine Binding Site)Cys241, Leu242, Ala250, Val318Hydrogen bonds, Hydrophobic interactionsAnticancer (inhibition of microtubule assembly) nih.gov
PPARγ ReceptorNot specifiedHigh docking scores indicating strong affinityAnti-diabetic rroij.com
Aquaporin-4 (AQP4)Not specifiedFavorable binding affinityAnti-inflammatory (inhibition of AQP4) rsc.org
Heme-binding protein (P. gingivalis)Not specifiedStrong hydrogen bond interactions and high affinity scoresAntibacterial (inhibition of heme uptake) nih.govbioinformation.net
Sortase A (S. aureus)Not specifiedInhibition of the enzyme targetAntibacterial (inhibition of protein attachment to cell wall) nih.gov

Hypothesis Generation for Mechanisms of Action By identifying the specific protein target and analyzing the binding interactions, molecular docking allows researchers to formulate hypotheses about a compound's mechanism of action.nih.govFor example, if an oxazole derivative is shown to dock favorably into the colchicine (B1669291) binding site of tubulin, it can be hypothesized that its anticancer activity stems from the disruption of microtubule dynamics, similar to other known tubulin inhibitors.nih.govnih.gov

Similarly, docking studies of oxazole derivatives against the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) have led to the hypothesis that these compounds could be potential candidates for diabetes treatment. rroij.com In other studies, the inhibition of enzymes like Sortase A in bacteria by 1,2,4-oxadiazoles suggests a mechanism for their antibacterial activity by preventing the anchoring of surface proteins to the cell wall. nih.gov These in silico-generated hypotheses provide a clear direction for subsequent experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, streamlining the drug development process. nih.gov

Vii. Applications and Advanced Research Directions

Role as a Versatile Synthetic Intermediate

The oxazole (B20620) nucleus is a fundamental five-membered heterocyclic ring that has garnered significant attention from researchers. tandfonline.comnih.gov Its derivatives serve as crucial intermediates in the synthesis of a wide array of more complex molecules.

Oxazole-based molecules are recognized as prime skeletons for drug discovery and are widely present in natural products and synthetic molecules. nih.gov The oxazole ring system acts as a central scaffold, enabling diverse interactions with various enzymes and receptors in biological systems. nih.gov Compounds like 2-(Methylamino)oxazole-4-carbonitrile function as versatile building blocks for constructing more elaborate heterocyclic systems. nih.gov The strategic placement of the methylamino and carbonitrile groups provides reactive sites for further chemical modifications, allowing chemists to build complex molecular architectures. This utility is crucial in medicinal chemistry for the development of novel therapeutic agents. tandfonline.com

The carbonitrile (-CN) group is a key functional group in organic synthesis, serving as a precursor to various nitrogen-containing compounds. researchgate.net The nitrile moiety in this compound can undergo a range of chemical transformations to yield other important functional groups.

For instance, hydrolysis of the nitrile can produce a carboxylic acid or an amide, depending on the reaction conditions. The nitrile group can also react with amines to form amidines or with azides to create a tetrazole ring. nih.gov Tetrazoles are particularly important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. nih.gov This versatility makes this compound a valuable starting material for creating libraries of diverse compounds for biological screening.

Table 1: Synthetic Transformations of the Carbonitrile Group
Starting Functional GroupReagents/ConditionsResulting Functional GroupCompound Class
Carbonitrile (-CN)H₂O, H⁺ or OH⁻ (hydrolysis)Carboxylic Acid (-COOH)Carboxylic Acids
Carbonitrile (-CN)H₂O₂, OH⁻ (partial hydrolysis)Amide (-CONH₂)Amides
Carbonitrile (-CN)R-NH₂, Lewis acidAmidine (-C(=NH)NHR)Amidines
Carbonitrile (-CN)NaN₃, NH₄Cl (cycloaddition)TetrazoleTetrazoles

Development of Chemical Probes and Ligands in Research

The structural and chemical diversity of oxazole-based molecules makes them suitable for the development of specialized tools for chemical and biological research. nih.gov

The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen atoms, can engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comnih.gov This property makes the oxazole nucleus a favored scaffold for designing ligands in medicinal chemistry and academic research. nih.gov this compound can serve as a core structure for developing new chemical probes to study biological processes or as a starting point for identifying lead molecules in drug discovery programs. tandfonline.com Its derivatives have been explored for a multitude of biological activities, highlighting the importance of the oxazole scaffold. tandfonline.comnih.gov

Materials Science Applications of Oxazole-4-carbonitrile (B1450848) Derivatives

Beyond biological applications, oxazole and nitrile-containing compounds have found utility in the field of materials science. researchgate.netresearchgate.net Their unique electronic and photophysical properties can be harnessed to create novel functional materials.

Nitrile compounds are considered key components in the fabrication of functionalized materials. researchgate.net The oxazole ring itself also contributes to the desirable properties of these materials. researchgate.net Derivatives of oxazole-4-carbonitrile can be incorporated into larger molecular systems, such as polymers or organic frameworks, to create materials with specific functions. For example, compounds containing the pyrimidine-5-carbonitrile scaffold have been used to develop materials for organic light-emitting diodes (OLEDs) and optical sensors. nih.gov The electron-withdrawing nature of the carbonitrile group, combined with the electronic properties of the oxazole ring, suggests that derivatives of this compound could be explored for similar applications.

Table 2: Potential Applications of Oxazole-4-carbonitrile Derivatives in Materials Science
Material ClassPotential ApplicationRelevant Properties
Organic SemiconductorsOrganic Light-Emitting Diodes (OLEDs), Field-Effect Transistors (OFETs)Charge transport, Luminescence
Fluorescent ProbesOptical Sensors, Bio-imagingFluorescence, Environmental sensitivity
Functional PolymersSpecialty plastics, MembranesThermal stability, Electronic properties

Compound Index

Compound Name
This compound
Amidine
Amide
Carboxylic Acid
Tetrazole

Future Research Trajectories

Future investigations into this compound and related compounds are poised to expand upon current knowledge, aiming to discover new derivatives with enhanced properties and more efficient synthetic routes.

The structural and chemical diversity of oxazole-based molecules makes them a significant nucleus for drug discovery, capable of interacting with a wide range of biological receptors and enzymes through various non-covalent interactions. nih.gov A key direction for future research is the systematic structural diversification of the this compound core to expand the accessible chemical space. This involves the synthesis of a wide array of derivatives by modifying substituents at various positions on the oxazole ring. For instance, the synthesis of 2,5-disubstituted, 4,5-disubstituted, and 2,4,5-trisubstituted oxazoles has been a focus of chemical synthesis. nih.govresearchgate.netorganic-chemistry.org

Strategies for diversification include the introduction of different functional groups to alter the molecule's physicochemical properties, such as solubility and lipophilicity, which can in turn influence their biological activity. The van Leusen oxazole synthesis is a notable method for preparing oxazole-based compounds. nih.gov Research has demonstrated the synthesis of various oxazole derivatives, such as C2- and C3-symmetric oxazoles and 4,5-disubstituted oxazoles, through one-pot reactions. nih.gov The exploration of ethynyl-substituted oxazoles as versatile building blocks for click chemistry is another promising avenue, which could significantly advance the integration of oxazole moieties into drug development programs. chemrxiv.org

Table 1: Examples of Synthetic Pathways for Oxazole Diversification

Pathway Description Key Reagents Resulting Structures
van Leusen Reaction A one-pot synthesis utilizing tosylmethylisocyanides (TosMICs) to generate 4,5-disubstituted oxazoles. nih.gov TosMIC, aldehydes, aliphatic halides 4,5-disubstituted oxazoles
Suzuki–Miyaura Coupling Used for the synthesis of trisubstituted oxazoles, often in a one-pot synthesis/coupling approach. ijpsonline.com Boronic acids, Ni catalyst 2,4,5-trisubstituted oxazoles

The development of more efficient and environmentally friendly synthetic methods for oxazole-4-carbonitriles is a critical area of future research. researchgate.net This includes the exploration of novel reaction conditions and catalytic systems to improve yields, reduce reaction times, and minimize the use of hazardous reagents. Copper-based catalytic systems have been effectively used for selective organic transformations due to their variable oxidation states. researchgate.net For example, a protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone (B1666503) has been developed using potassium ferricyanide (B76249) as a cyanide reagent. researchgate.net

The use of ionic liquids as solvents in reactions like the van Leusen synthesis has shown promise, as they can be recovered and reused without a significant loss in yield, making the process more economical and eco-friendly. nih.gov Additionally, heterogeneous catalysts, such as the MCM-41-immobilized phosphine-gold(I) complex, have been employed for the annulation of terminal alkynes and nitriles to produce 2,5-disubstituted oxazoles. organic-chemistry.org These catalysts can be easily recovered and recycled, further contributing to greener synthetic approaches. organic-chemistry.org

Future work will likely focus on the development of more robust and versatile catalytic systems, including those based on earth-abundant metals, to further enhance the efficiency and sustainability of oxazole synthesis. researchgate.net

Table 2: Novel Catalytic Systems in Oxazole Synthesis

Catalyst Type Example Application Advantages
Copper-based Cu(II) bromide Synthesis of 5-aryloxazole-4-carbonitriles from acetophenones. researchgate.net Utilizes a low-toxicity cyanide source. researchgate.net
Gold-based MCM-41-immobilized phosphine-gold(I) [2 + 2 + 1] annulation to form 2,5-disubstituted oxazoles. organic-chemistry.org Heterogeneous catalyst that can be recycled. organic-chemistry.org

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For oxazole derivatives, advanced theoretical modeling can provide deep insights into their electronic structure, reactivity, and potential biological activity, thereby guiding the design of new compounds with desired properties. irjweb.com Density Functional Theory (DFT) is a popular method used to predict optimized structures, HOMO-LUMO energies, and other chemical reactivity parameters of oxazole derivatives, revealing that these compounds are highly reactive. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. Predictive QSAR models have been successfully built for a series of tubulin inhibitors, including 1,3-oxazole derivatives, to predict their anticancer activity. nih.govresearchgate.net These models, often developed using machine learning techniques like Associative Neural Networks, can be used to screen virtual libraries of compounds and identify promising candidates for synthesis and experimental testing. nih.govnih.gov

Future research in this area will likely involve the use of more sophisticated computational methods to model the interactions of oxazole-4-carbonitrile derivatives with biological targets, such as enzymes and receptors. nih.gov This will facilitate a more rational, predictive approach to chemical design and discovery, ultimately accelerating the development of new therapeutic agents. jcchems.com

Table 3: Computational Methods in Oxazole Research

Method Application Key Findings/Predictions
Density Functional Theory (DFT) Prediction of molecular structure, HOMO-LUMO energies, and chemical reactivity. irjweb.com Can reveal the high reactivity of oxazole compounds. irjweb.com
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for biological activity, such as anticancer or antiviral effects. nih.govnih.gov Can accurately predict the activity of new compounds and guide the selection of candidates for synthesis. researchgate.netnih.gov

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(methylamino)oxazole-4-carbonitrile derivatives, and how can reaction yields be optimized?

The synthesis of this compound derivatives typically involves coupling reactions between aminocarbonitrile precursors and substituted carboxylic acids or acyl chlorides. For example, a one-pot method using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in methanol or dichloromethane (DCM) has been reported, achieving yields of ~50–60% under mild conditions . Optimization strategies include:

  • Catalyst selection : Use of EDCI or HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Room-temperature reactions minimize side products like hydrolysis derivatives .

Basic: How can researchers validate the purity and structural integrity of this compound derivatives?

Analytical validation requires a multi-technique approach:

  • NMR spectroscopy : The methylamino group (NHCH₃) appears as a singlet at δ ~3.0–3.1 ppm in 1H^1H NMR, while the oxazole ring carbons resonate at δ ~110–120 ppm in 13C^{13}C NMR .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ions (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What mechanistic insights explain the selective inhibition of 12/15-lipoxygenase (12/15-LOX) by this compound derivatives?

Structural studies suggest that the carbonitrile group and oxazole core coordinate with the non-heme iron in 12/15-LOX’s active site, disrupting substrate binding. Key findings include:

  • Docking simulations : The methylamino group forms hydrogen bonds with Gln548^{548}, while the oxazole ring engages in π-π stacking with Phe574^{574} .
  • Kinetic assays : Competitive inhibition (Ki_i ~50 nM) is observed, with no cross-reactivity against COX-2 or 5-LOX, highlighting selectivity .
  • Mutagenesis studies : Substituting Phe574^{574} with alanine reduces inhibitory potency by >90%, confirming its role in binding .

Advanced: How do substituents on the oxazole ring influence the physicochemical and biological properties of this compound derivatives?

A structure-activity relationship (SAR) study reveals:

  • Electron-withdrawing groups (EWGs) : Nitrile (-CN) at position 4 enhances metabolic stability by reducing cytochrome P450 oxidation.
  • Aromatic substituents : Bulky groups (e.g., naphthyl) at position 2 improve lipophilicity (logP ~3.5) and membrane permeability .
  • Methylamino group : N-Methylation prevents rapid renal clearance, increasing plasma half-life in murine models to >6 hours .

Advanced: What challenges arise in interpreting conflicting spectral data for this compound analogs, and how can they be resolved?

Contradictions in 13C^{13}C NMR data (e.g., carbonyl shifts varying by ~5 ppm) often stem from:

  • Solvent effects : DMSO-d6_6 vs. CDCl3_3 can shift carbonyl signals by δ ~2–3 ppm .
  • Tautomerism : Keto-enol tautomerism in oxazole derivatives may lead to split peaks; using deuterated solvents or low-temperature NMR mitigates this .
  • Impurity interference : Trace solvents (e.g., residual DMF) can obscure signals. Purification via column chromatography (SiO2_2, ethyl acetate/hexane) is critical .

Basic: What safety protocols are recommended for handling this compound derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic byproducts (e.g., TFA salts) with sodium bicarbonate before disposal .

Advanced: How can researchers address low yields in multi-step syntheses of this compound-based inhibitors?

Common pitfalls and solutions:

  • Intermediate instability : Protect amine groups with Boc (tert-butoxycarbonyl) during coupling steps .
  • Side reactions : Add molecular sieves to absorb water in EDCI-mediated couplings, preventing hydrolysis .
  • Scale-up adjustments : Replace batch reactions with flow chemistry for exothermic steps (e.g., acyl chloride formation) .

Advanced: What computational tools are effective for predicting the bioactivity of novel this compound analogs?

  • Molecular docking : AutoDock Vina or Schrödinger Glide for binding affinity predictions against 12/15-LOX .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability, solubility, and toxicity profiles .
  • QM/MM simulations : Gaussian 16 for transition-state analysis of enzyme-inhibitor interactions .

Basic: What spectroscopic techniques are critical for characterizing tautomeric forms of this compound derivatives?

  • Variable-temperature NMR : Identifies tautomers via temperature-dependent peak splitting .
  • IR spectroscopy : Stretching frequencies for C≡N (~2200 cm1^{-1}) and C=O (~1700 cm1^{-1}) distinguish tautomeric states .
  • X-ray crystallography : Resolves tautomeric ambiguity by revealing bond lengths (e.g., C-N vs. C-O distances) .

Advanced: How can researchers reconcile discrepancies in reported biological activity data for this compound analogs?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., IC50_{50} measurements using recombinant 12/15-LOX vs. cell lysates) .
  • Compound stability : Pre-test compounds for degradation in assay buffers via LC-MS .
  • Cell line differences : Use isogenic cell lines to control for genetic variability in cellular assays .

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